Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate
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Description
Synthesis Analysis
There are various methods to synthesize Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate. These include alkylation of methyl 3-aminobutanoate with 2-pyridinemethyl bromide, coupling of methyl 3-hydroxybutanoate with 2-pyridinemethyl amine followed by esterification, and coupling of 2-pyridinemethyl amine with methyl 3-bromo-2-methylpropanoate followed by reduction.Molecular Structure Analysis
The molecular formula of this compound is C11H16N2O2. The InChI code is 1S/C11H16N2O2/c1-9(7-11(14)15-2)13-8-10-5-3-4-6-12-10/h3-6,9,13H,7-8H2,1-2H3. The SMILES structure is CC(CC(=O)OC)NCC1=CC=CC=N1.Physical and Chemical Properties Analysis
The molecular weight of this compound is 208.26 g/mol. It has a white to off-white crystalline powder appearance. Its melting point is 65-69°C. This compound is sparingly soluble in water and moderately soluble in organic solvents such as DMSO and ethanol.Safety and Hazards
Properties
IUPAC Name |
methyl 3-(pyridin-2-ylmethylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(7-11(14)15-2)13-8-10-5-3-4-6-12-10/h3-6,9,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNMELJMEQIBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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